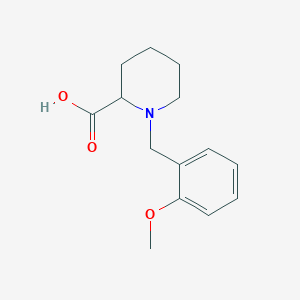

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Description

The exact mass of the compound 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 35.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-[(2-methoxyphenyl)methyl]piperidine-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO3/c1-18-13-8-3-2-6-11(13)10-15-9-5-4-7-12(15)14(16)17/h2-3,6,8,12H,4-5,7,9-10H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGAXUFYVQFXXON-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CN2CCCCC2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90398024 |

Source

|

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

35.8 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24809802 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1033400-09-7 |

Source

|

| Record name | 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90398024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid: A Technical Guide

Introduction

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is a substituted piperidine derivative of significant interest in medicinal chemistry and drug development. The piperidine scaffold is a prevalent structural motif in a vast array of pharmaceuticals and natural products, valued for its conformational rigidity and ability to interact with biological targets. The specific substitution pattern of a 2-methoxybenzyl group on the nitrogen atom and a carboxylic acid at the 2-position of the piperidine ring imparts unique physicochemical properties to the molecule, making it a valuable building block for the synthesis of more complex bioactive compounds. This technical guide provides an in-depth exploration of the synthetic strategies for obtaining 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, tailored for researchers, scientists, and professionals in the field of drug development.

Strategic Analysis of Synthetic Pathways

The synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid presents a unique set of challenges due to the presence of two reactive functional groups in the starting material, piperidine-2-carboxylic acid: a secondary amine and a carboxylic acid. The selection of an appropriate synthetic strategy is paramount to achieving a high yield and purity of the target compound while minimizing side reactions. This guide will elaborate on two primary synthetic routes: a direct N-alkylation approach and a more controlled three-step synthesis involving protection, N-alkylation, and deprotection.

Route 1: Direct N-Alkylation

The most straightforward approach to the synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is the direct N-alkylation of piperidine-2-carboxylic acid with a suitable 2-methoxybenzyl halide, such as 2-methoxybenzyl chloride or bromide. This method, while conceptually simple, is fraught with potential complications that necessitate careful control of reaction conditions.

The primary challenges associated with this route include:

-

Competition between N-alkylation and O-alkylation (esterification): The carboxylic acid can react with the alkylating agent to form an ester, a significant side product.

-

Overalkylation: The newly formed tertiary amine can be further alkylated to yield a quaternary ammonium salt.

-

Racemization: If the starting piperidine-2-carboxylic acid is chiral, the reaction conditions, particularly the use of a strong base, could lead to racemization at the stereocenter.

-

Reactivity of the Alkylating Agent: 2-Methoxybenzyl chloride is a reactive SN1 electrophile, which can lead to side reactions, especially in protic solvents.[1]

To mitigate these challenges, the choice of base and solvent is critical. A mild, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) is preferred to minimize esterification and racemization.[2] Aprotic polar solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally more suitable than protic solvents to avoid solvolysis of the alkylating agent.[1][2]

Experimental Workflow for Direct N-Alkylation

Caption: Workflow for the direct N-alkylation synthesis.

Route 2: Three-Step Synthesis via Esterification, N-Alkylation, and Hydrolysis

To circumvent the challenges of the direct N-alkylation approach, a more robust and generally higher-yielding three-step strategy can be employed. This method involves the protection of the carboxylic acid as an ester, followed by N-alkylation, and concluding with the hydrolysis of the ester to yield the final product. This approach provides greater control over the reaction and minimizes the formation of byproducts.

Step 1: Esterification of Piperidine-2-carboxylic acid

The first step is the protection of the carboxylic acid functionality as an ester, typically a methyl or ethyl ester. This can be achieved by reacting piperidine-2-carboxylic acid with an alcohol (methanol or ethanol) in the presence of an acid catalyst, such as thionyl chloride (SOCl₂) or a strong acid like hydrochloric acid (HCl).

Step 2: N-Alkylation of the Piperidine-2-carboxylate Ester

With the carboxylic acid group protected, the N-alkylation of the resulting piperidine-2-carboxylate ester can be carried out more cleanly. The reaction with 2-methoxybenzyl chloride or bromide is performed in the presence of a base to neutralize the hydrogen halide formed during the reaction. A variety of bases can be used, including potassium carbonate or triethylamine, in a suitable solvent like acetonitrile or DMF. A similar procedure has been described for the N-benzylation of 4-piperidinecarboxylic acid methyl ester.[3]

Step 3: Hydrolysis of the Ester

The final step is the hydrolysis of the ester group to regenerate the carboxylic acid. This is typically achieved under basic conditions, for example, by treating the ester with an aqueous solution of a strong base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH), followed by acidification to precipitate the final product.

Experimental Workflow for the Three-Step Synthesis

Caption: Workflow for the three-step synthesis route.

Detailed Experimental Protocols

Protocol for Direct N-Alkylation (Route 1)

Materials:

-

Piperidine-2-carboxylic acid

-

2-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Magnesium sulfate (MgSO₄), anhydrous

Procedure:

-

To a solution of piperidine-2-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.5 eq).

-

Stir the suspension at room temperature for 30 minutes.

-

Add 2-methoxybenzyl chloride (1.1 eq) dropwise to the reaction mixture.

-

Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with diethyl ether (3 x).

-

Wash the combined organic layers with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid.

Protocol for Three-Step Synthesis (Route 2)

Step 1: Synthesis of Methyl Piperidine-2-carboxylate

Materials:

-

Piperidine-2-carboxylic acid

-

Methanol (MeOH), anhydrous

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

Procedure:

-

Suspend piperidine-2-carboxylic acid (1.0 eq) in anhydrous methanol at 0 °C.

-

Slowly add thionyl chloride (1.2 eq) dropwise while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain methyl piperidine-2-carboxylate hydrochloride as a solid, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 1-(2-Methoxy-benzyl)-piperidine-2-carboxylate

Materials:

-

Methyl piperidine-2-carboxylate hydrochloride

-

2-Methoxybenzyl chloride

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile, anhydrous

-

Ethyl acetate

-

Water

-

Brine

Procedure:

-

Dissolve methyl piperidine-2-carboxylate hydrochloride (1.0 eq) in anhydrous acetonitrile.

-

Add potassium carbonate (3.0 eq) and 2-methoxybenzyl chloride (1.1 eq).

-

Heat the mixture to reflux and stir for 12-18 hours.

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to yield the crude product, which can be purified by column chromatography if necessary.

Step 3: Synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Materials:

-

Methyl 1-(2-Methoxy-benzyl)-piperidine-2-carboxylate

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

1 M Hydrochloric acid (HCl)

Procedure:

-

Dissolve methyl 1-(2-methoxy-benzyl)-piperidine-2-carboxylate (1.0 eq) in a mixture of methanol and water.

-

Add sodium hydroxide (2.0 eq) and stir the mixture at room temperature for 4-8 hours.

-

Monitor the hydrolysis by TLC. Once the starting material is consumed, remove the methanol under reduced pressure.

-

Cool the aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.

-

Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to obtain 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid.

Data Summary

| Parameter | Route 1: Direct N-Alkylation | Route 2: Three-Step Synthesis |

| Starting Materials | Piperidine-2-carboxylic acid, 2-Methoxybenzyl chloride | Piperidine-2-carboxylic acid, Methanol, Thionyl chloride, 2-Methoxybenzyl chloride, NaOH |

| Key Reagents | K₂CO₃, DMF | SOCl₂, K₂CO₃, NaOH |

| Number of Steps | 1 | 3 |

| Reaction Time | 12-24 hours | 20-32 hours (total) |

| Expected Yield | Moderate (requires optimization) | Good to Excellent |

| Purification | Column chromatography or recrystallization | Filtration and recrystallization often sufficient |

| Key Advantages | Fewer steps | Higher yield, cleaner reaction, better control |

| Key Disadvantages | Potential for side reactions, lower yield | Longer overall synthesis time |

Conclusion

The synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid can be successfully achieved through two primary synthetic strategies. The direct N-alkylation route offers a more concise pathway but is susceptible to side reactions that can complicate purification and reduce yields. For a more reliable and higher-yielding synthesis, the three-step approach involving esterification, N-alkylation, and subsequent hydrolysis is recommended. This latter method, while longer, provides superior control over the chemical transformations, leading to a purer final product. The choice of synthetic route will ultimately depend on the specific requirements of the research, including scale, desired purity, and available resources.

References

- Balakumar, C., Lamba, P., & Begum, A. (2021). Synthesis of 2‐substituted piperidine carboxylates with different L‐amino acids. Journal of Heterocyclic Chemistry, 58(10), 2029-2037.

-

Wikipedia. (2023). Protecting group. Retrieved from [Link]

- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

-

Chem LibreTexts. (2021). Protecting Groups. Retrieved from [Link]

- Mokhtary, M. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.

-

ResearchGate. (2017). Procedure for N-alkylation of Piperidine? Retrieved from [Link]

- Vasilevsky, S. F., & Stepanov, A. A. (2022).

- Patrick, G. L. (2015). An Introduction to Drug Synthesis. Oxford University Press.

-

ResearchGate. (2019). Enantiospecific Synthesis of 2‐Substituted Piperidine‐4‐carboxylic Acids from α‐Amino Acids. Retrieved from [Link]

- ACS Publications. (1958). ESTERS OF N-SUBSTITUTED PIPERIDINE CARBOXYLIC ACIDS1. The Journal of Organic Chemistry, 23(1), 133-134.

- Google Patents. (2020). A kind of preparation method of (S)-2-piperidinecarboxylic acid.

- Matassini, C., Clemente, F., & Goti, A. (2014). The double reductive amination approach to the synthesis of polyhydroxypiperidines. Arkivoc, 2014(2), 283-305.

- Google Patents. (2020). The synthetic method of N-benzyl-4-piperidinecarboxaldehyde.

-

PrepChem. (n.d.). Synthesis of 2-piperidine carboxylic acid. Retrieved from [Link]

- National Institutes of Health. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12345–12356.

- ACS Publications. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. The Journal of Organic Chemistry, 87(13), 8819–8823.

- ACG Publications. (2023). Synthesis of some piperazine/piperidine amides of chromone-2- carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors.

- Google Patents. (2011). Preparation method of 2-piperidinecarboxylic acid, 3-piperidinecarboxylic acid and 4-piperidinecarboxylic acid.

- Google Patents. (2008). Process for Preparation of Piperidine Carboxylic Acid.

-

ResearchGate. (2022). Reductive amination of acetic acid (2a) with piperidine (1a) to... Retrieved from [Link]

-

Reddit. (2024). Does piperidine work in reductive amination like this? Retrieved from [Link]

-

Pearson+. (n.d.). The two most general amine syntheses are the reductive amination... Retrieved from [Link]

- Atlantis Press. (2014). Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Proceedings of the 2014 International Conference on Mechatronics, Electronic, Industrial and Control Engineering (MEIC-14).

- National Institutes of Health. (2011). A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids. Molecules, 16(6), 4974–4987.

- MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites.

- Google Patents. (2012). Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid.

Sources

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Introduction

In the landscape of modern drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These intrinsic characteristics govern a compound's behavior from the moment of administration, influencing its absorption, distribution, metabolism, and excretion (ADME), and ultimately its efficacy and safety.[1][2] This guide provides a comprehensive technical overview of the key physicochemical properties of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, a substituted pipecolic acid derivative. As a structural analogue of naturally occurring amino acids and a scaffold present in numerous bioactive compounds, understanding its fundamental properties is crucial for researchers in medicinal chemistry, pharmacology, and drug formulation.[3] This document will delve into the theoretical and practical aspects of its acidity constant (pKa), lipophilicity (logP), and aqueous solubility, providing both predicted data and detailed experimental protocols for their determination.

Molecular Profile

Chemical Structure:

Molecular Formula: C₁₄H₁₉NO₃[4]

Molecular Weight: 249.31 g/mol [4]

CAS Number: 1033400-09-7[4]

Predicted Physicochemical Data

Due to the limited availability of experimental data for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in publicly accessible literature, the following table presents predicted values. These values are computationally derived and serve as a valuable starting point for experimental design and hypothesis generation. For context, experimental data for the parent compound, pipecolic acid, and a structurally related isomer are also included.

| Property | Predicted Value for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid | Experimental/Predicted Value for Pipecolic Acid | Notes |

| pKa (acidic) | ~2.4 | 2.06 (Predicted)[5][6][7] | The carboxylic acid moiety is expected to have a pKa in the typical range for α-amino acids. |

| pKa (basic) | ~9.5 | 10.39 (Predicted)[5][6][7] | The piperidine nitrogen is a secondary amine, and its basicity is influenced by the N-substituent. |

| logP | ~2.5 - 3.0 | -2.31 (Experimental)[8][9] | The addition of the lipophilic 2-methoxybenzyl group significantly increases the predicted lipophilicity compared to the parent pipecolic acid. |

| Aqueous Solubility | Moderately to Poorly Soluble | 314 mg/mL (Highly Soluble)[8] | The increased lipophilicity from the benzyl substituent is expected to decrease aqueous solubility. Solubility will be highly pH-dependent. |

| Melting Point (°C) | Not available | 264 °C[8] | The melting point will be influenced by the crystalline form and purity of the compound. |

Experimental Determination of Physicochemical Properties

The following sections provide detailed, step-by-step methodologies for the experimental determination of the key physicochemical properties of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid.

Determination of Acidity Constant (pKa)

The pKa values of a molecule are critical as they dictate the extent of its ionization at a given pH, which in turn affects its solubility, permeability, and target binding.[10] For 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, we expect two pKa values: one for the carboxylic acid group (acidic pKa) and one for the piperidine nitrogen (basic pKa).

This is a highly accurate and widely used method for pKa determination.[11][12][13][14][15] It involves monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally.

Experimental Protocol:

-

Preparation of the Analyte Solution: Accurately weigh approximately 5-10 mg of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid and dissolve it in a known volume (e.g., 50 mL) of deionized water or a co-solvent system (e.g., water:methanol) if solubility is limited. The final concentration should be around 1-5 mM.

-

Calibration of the pH Meter: Calibrate a high-precision pH meter using at least two standard buffer solutions (e.g., pH 4.01, 7.00, and 10.01) at the desired experimental temperature (typically 25 °C).

-

Titration Setup: Place the analyte solution in a thermostatted vessel with constant stirring. Immerse the calibrated pH electrode and a titrant delivery tube into the solution.

-

Titration with Acid and Base:

-

To determine the basic pKa, titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

To determine the acidic pKa, titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

-

Data Acquisition: Record the pH of the solution after each incremental addition of the titrant. Smaller increments should be used near the equivalence points.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points. Alternatively, the first or second derivative of the titration curve can be plotted to accurately determine the equivalence points.

Workflow for Potentiometric pKa Determination:

Caption: Workflow for pKa determination by potentiometric titration.

This method is suitable for compounds that possess a chromophore in proximity to the ionizable group, leading to a change in the UV-Vis spectrum upon protonation or deprotonation.[10][16][17][18][19] The presence of the benzene ring in 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid makes this a viable technique.

Experimental Protocol:

-

Preparation of Buffer Solutions: Prepare a series of buffer solutions with accurately known pH values, covering a range of at least 2 pH units above and below the expected pKa values.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small aliquot of the stock solution to each buffer solution to achieve a final concentration that gives an absorbance reading in the optimal range of the spectrophotometer (typically 0.2 - 1.0).

-

Spectral Acquisition: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change in absorbance is maximal) against the pH. The resulting sigmoidal curve can be fitted to the Henderson-Hasselbalch equation to determine the pKa, which corresponds to the inflection point of the curve.

Determination of Lipophilicity (logP)

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (logP), is a measure of a compound's preference for a lipid-like environment versus an aqueous environment.[20] It is a critical determinant of a drug's ability to cross biological membranes.

This is the traditional and often considered the "gold standard" method for logP determination.[1][21][22][23] It involves partitioning the compound between two immiscible liquids, typically n-octanol and water.

Experimental Protocol:

-

Solvent Saturation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.

-

Sample Preparation: Prepare a stock solution of the compound in the pre-saturated n-octanol.

-

Partitioning: Add a known volume of the stock solution to a known volume of pre-saturated water in a separatory funnel or vial.

-

Equilibration: Shake the mixture vigorously for a predetermined period (e.g., 1-2 hours) to allow for the compound to reach equilibrium between the two phases.

-

Phase Separation: Allow the two phases to separate completely. Centrifugation can be used to aid separation.

-

Concentration Analysis: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique, such as HPLC-UV or LC-MS.

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm (base 10) of P.

Workflow for Shake-Flask logP Determination:

Caption: Workflow for logP determination by the shake-flask method.

This is a faster, more automated method for estimating logP values.[2][24][25][26] It relies on the correlation between a compound's retention time on a reverse-phase HPLC column and its lipophilicity.

Experimental Protocol:

-

Standard Selection: Choose a set of standard compounds with known logP values that span the expected logP range of the analyte.

-

HPLC System Setup: Use a reverse-phase column (e.g., C18) and a mobile phase typically consisting of a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol).

-

Standard Analysis: Inject the standard compounds and record their retention times.

-

Calibration Curve: Plot the logarithm of the capacity factor (log k') of the standards against their known logP values to generate a calibration curve.

-

Analyte Analysis: Inject the 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid solution and determine its retention time under the same chromatographic conditions.

-

logP Estimation: Calculate the log k' of the analyte and use the calibration curve to estimate its logP value.

Determination of Aqueous Solubility

Aqueous solubility is a critical factor for oral drug absorption and formulation development.[27][28][29][30][31][32][33] The solubility of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is expected to be pH-dependent due to its ionizable groups.

This method determines the thermodynamic solubility, which is the concentration of a compound in a saturated solution at equilibrium.

Experimental Protocol:

-

Sample Preparation: Add an excess amount of the solid compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.

-

Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by filtration or centrifugation.

-

Concentration Analysis: Determine the concentration of the dissolved compound in the clear supernatant using a suitable analytical method (e.g., HPLC-UV or LC-MS).

-

Solubility Value: The measured concentration represents the equilibrium solubility of the compound under the specified conditions.

This is a high-throughput method often used in early drug discovery to assess the solubility of compounds upon their precipitation from a DMSO stock solution.[33][34][35][36][37]

Experimental Protocol:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).

-

Serial Dilution: Perform a serial dilution of the stock solution in DMSO in a microplate.

-

Addition to Buffer: Add an aliquot of each DMSO solution to an aqueous buffer in another microplate.

-

Incubation and Measurement: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity (light scattering) of each well using a plate reader at a specific wavelength (e.g., 620 nm).

-

Solubility Estimation: The kinetic solubility is estimated as the highest concentration at which no significant precipitation (increase in turbidity) is observed compared to a blank.

Conclusion

References

-

Importance of Physicochemical Properties In Drug Discovery. (2015). ResearchGate. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [Link]

-

Takács-Novák, K., & Avdeef, A. (1996). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Journal of Pharmaceutical and Biomedical Analysis, 14(11), 1405-13. [Link]

-

How to measure pKa by UV-vis spectrophotometry. Chemagination. [Link]

-

LogP/D. Cambridge MedChem Consulting. [Link]

-

A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. (2023). International Journal of Pharmaceutics, 644, 123325. [Link]

-

pKa of a dye: UV-VIS Spectroscopy. University of California, Davis. [Link]

- Determination of logP coefficients via a RP-HPLC column.

-

LogP / LogD shake-flask method. (2024). protocols.io. [Link]

-

Shake-Flask Aqueous Solubility assay (Kinetic solubility). (2024). protocols.io. [Link]

-

Box, K. J., et al. (2008). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 49(2), 674-677. [Link]

-

Turbidimetric (Kinetic) Solubility Assay. Domainex. [Link]

-

Berkhout, J. H., & Ram, A. H. N. (2019). Recent Advancements in Spectrophotometric pKa Determinations: A Review. Indian Journal of Pharmaceutical Education and Research, 53(4s), s534-s542. [Link]

-

Determination of aqueous solubility by heating and equilibration: A technical note. (2006). The AAPS Journal, 8(3), E547-E551. [Link]

-

Interlaboratory study of log P determination by shake-flask and potentiometric methods. Semantic Scholar. [Link]

- High throughput HPLC method for determining Log P values.

-

Proof-of-concept for a miniaturized shake-flask biopharmaceutical solubility determination by sonic mixing. (2020). Pharmazie, 75(12), 626-631. [Link]

-

Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. (2024). Pharmata, 3(1), 46-51. [Link]

-

5 Easy Methods to Calculate pKa: Titrimetric,UV, HPLC, NMR And Henderson Equation. Pharmaguidances. [Link]

-

APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [Link]

-

High-Throughput HPLC Method for the Measurement of Octanol–Water Partition Coefficients without an Organic Modifier. (2025). Analytical Chemistry. [Link]

-

Development of Methods for the Determination of pKa Values. (2012). Journal of Pharmaceutical and Biomedical Analysis, 66, 173-185. [Link]

-

Piperidine-4-carboxylic acid hydrochloride. Solubility of Things. [Link]

-

Turbidimetric Solubility Assay. Evotec. [Link]

-

Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (2014). Dissolution Technologies, 21(3), 6-10. [Link]

-

Piperidine-2-carboxylic Acid. Solubility of Things. [Link]

-

Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

-

Turbidimetric Solubility Fact Sheet. Evotec. [Link]

-

Turbidimetric Solubility Fact Sheet. Cyprotex ADME-Tox Solutions. [Link]

-

Potentiometric Acid-Base Titration Guide. Scribd. [Link]

-

L-Pipecolic acid (FDB000546). FooDB. [Link]

-

DL-Pipecolic acid (YMDB01675). Yeast Metabolome Database. [Link]

-

Pipecolic acid (HMDB0000070). Human Metabolome Database. [Link]

-

Piperidine-3-Carboxylic Acid: Properties, Uses, Safety Data & Reliable Supplier in China. Bouling Chemical Co., Limited. [Link]

-

Pipecolic Acid (CID 849). PubChem. [Link]

-

Pipecolic acid. Wikipedia. [Link]

-

Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. University of Pisa. [Link]

-

Piperidine (CID 8082). PubChem. [Link]

-

piperidine-4-carboxylic acid. ChemBK. [Link]

-

(2R)-piperidine-2-carboxylic acid. stenutz.eu. [Link]

- A kind of preparation method of (S)-2-piperidinecarboxylic acid.

-

Room-Temperature Metal-Catalyzed Hydrogen Borrowing Alkylation. (2018). ACS Catalysis, 8(11), 10036-10072. [Link]

-

Synthesis of tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate. Atlantis Press. [Link]

-

A Novel Strategy Towards the Asymmetric Synthesis of Orthogonally Funtionalised 2-N-Benzyl-N-α-methylbenzylamino-5-carboxymethyl-cyclopentane-1-carboxylic acid. MDPI. [Link]

Sources

- 1. encyclopedia.pub [encyclopedia.pub]

- 2. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 3. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 4. 1033400-09-7 CAS MSDS (1-(2-METHOXY-BENZYL)-PIPERIDINE-2-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. Showing Compound L-Pipecolic acid (FDB000546) - FooDB [foodb.ca]

- 6. ymdb.ca [ymdb.ca]

- 7. hmdb.ca [hmdb.ca]

- 8. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. (2R)-piperidine-2-carboxylic acid [stenutz.eu]

- 10. ijper.org [ijper.org]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 14. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 15. scribd.com [scribd.com]

- 16. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 17. ishigirl.tripod.com [ishigirl.tripod.com]

- 18. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 19. pharmaguru.co [pharmaguru.co]

- 20. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 21. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. LogP / LogD shake-flask method [protocols.io]

- 23. Interlaboratory study of log P determination by shake-flask and potentiometric methods. | Semantic Scholar [semanticscholar.org]

- 24. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. US6524863B1 - High throughput HPLC method for determining Log P values - Google Patents [patents.google.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. enamine.net [enamine.net]

- 28. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 29. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 30. solubilityofthings.com [solubilityofthings.com]

- 31. dissolutiontech.com [dissolutiontech.com]

- 32. solubilityofthings.com [solubilityofthings.com]

- 33. sygnaturediscovery.com [sygnaturediscovery.com]

- 34. Turbidimetric (Kinetic) Solubility Assay | Domainex [domainex.co.uk]

- 35. evotec.com [evotec.com]

- 36. Turbidimetric Solubility Fact Sheet - Evotec [evotec.com]

- 37. news.cyprotex.com [news.cyprotex.com]

A Technical Guide to the Spectral Analysis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Sources

- 1. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 2. acdlabs.com [acdlabs.com]

- 3. Origin of the conformational modulation of the 13C NMR chemical shift of methoxy groups in aromatic natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. pubsapp.acs.org [pubsapp.acs.org]

- 7. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]

- 8. Rutgers_MS_Home [react.rutgers.edu]

"crystal structure of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid"

An In-depth Technical Guide to the Crystallographic Analysis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid and Its Analogs

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the principles and methodologies involved in determining the crystal structure of N-substituted piperidine-2-carboxylic acid derivatives, with a specific focus on the hypothetical analysis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. While a published crystal structure for this specific molecule is not available in open-access crystallographic databases, this document leverages data from closely related analogs and established crystallographic techniques to present a complete, field-proven workflow. We will explore the synthesis, crystallization, single-crystal X-ray diffraction (SC-XRD) data collection, structure solution, and refinement for this class of compounds. The guide emphasizes the causality behind experimental choices, adherence to self-validating protocols, and the importance of authoritative grounding in structural chemistry. It is designed to serve as a practical reference for researchers engaged in the structural elucidation of small organic molecules for applications in medicinal chemistry and drug discovery.

Introduction: The Significance of N-Substituted Piperidine Scaffolds

The piperidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of pharmaceuticals and bioactive molecules. Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of substituents, making it an ideal building block for designing ligands that can interact with complex biological targets. The carboxylic acid moiety at the 2-position, as seen in piperidine-2-carboxylic acid (pipecolic acid), introduces a key functional group for hydrogen bonding and salt bridge formation, often crucial for molecular recognition at enzyme active sites or receptors.

The introduction of an N-benzyl group, particularly one substituted with a methoxy group as in 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, further enhances the molecule's structural and functional diversity. The benzyl group adds significant steric bulk and potential for aromatic interactions (π-π stacking, cation-π), while the methoxy substituent can influence conformation and electronic properties. Understanding the precise three-dimensional arrangement of these groups through single-crystal X-ray diffraction is paramount for rational drug design, as it provides definitive information on:

-

Conformational Preferences: The chair, boat, or twist-boat conformation of the piperidine ring.

-

Stereochemistry: The absolute configuration of chiral centers.

-

Intra- and Intermolecular Interactions: The hydrogen bonding networks, van der Waals forces, and other non-covalent interactions that dictate the crystal packing and can inform on potential biological interactions.

This guide will walk through the complete process of obtaining and interpreting such structural data, using established protocols and analogous structures as a blueprint.

Synthesis and Crystallization

General Synthesis Route

The synthesis of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid typically proceeds via N-alkylation of a suitable piperidine-2-carboxylic acid ester. The general workflow is as follows:

A Technical Guide to the Identification of Potential Biological Targets for 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Abstract

The identification of novel biological targets for small molecules is a cornerstone of modern drug discovery and chemical biology. This guide provides a comprehensive, technically-grounded framework for elucidating the potential biological targets of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, a compound of interest due to its structural relationship to known bioactive moieties. By integrating robust in silico prediction methodologies with rigorous in vitro validation protocols, this document serves as a practical roadmap for researchers, scientists, and drug development professionals. We will explore the causality behind experimental choices, provide self-validating, step-by-step protocols, and present a logical workflow from initial hypothesis generation to experimental confirmation, thereby accelerating the journey from a compound of interest to a validated lead with a known mechanism of action.

Part 1: Foundational Analysis of the Compound of Interest

Molecular Scaffolds and Rationale for Investigation

The compound, 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, is a synthetic molecule built upon two key structural scaffolds:

-

Piperidine-2-carboxylic acid (Pipecolic Acid): This non-proteinogenic amino acid is a known metabolite of L-lysine in plants and animals.[1][2] Biologically, L-pipecolic acid is not inert; it has been identified as a critical regulator of plant immunity and systemic acquired resistance.[2][3] In mammals, it is implicated in neurological functions and may act as a modulator of GABA receptors.[4] Its presence in the core structure suggests a potential for interaction with metabolic enzymes, amino acid transporters, or neurological receptors.

-

2-Methoxy-benzyl Group: The methoxybenzyl moiety is frequently utilized in medicinal chemistry. The presence and position of the methoxy group can significantly influence a molecule's pharmacokinetic properties and binding affinity to biological targets.[5] For instance, molecules containing this group have been explored for their activity against targets like the PI3K/AKT/FOXO1 pathway and cyclooxygenase (COX) enzymes.[6][7]

The combination of these two scaffolds into a single molecule presents a unique chemical entity whose biological targets are not explicitly documented. The primary objective of this guide is to systematically deconvolve its mechanism of action by identifying its direct molecular binding partners.

The Imperative of Target Identification

Identifying a drug's molecular target is a critical step that bridges chemistry with biology. It transforms a compound from a "black box" with an observed phenotypic effect into a precise tool for modulating biological pathways. This process, known as target identification and validation, is paramount for improving the success rate of drug discovery projects by mitigating safety risks and ensuring on-target efficacy.[8][9] The workflow described herein is designed to build confidence in potential targets through a layered, evidence-based approach.

Part 2: In Silico Target Prediction: A Hypothesis-Driven Start

The initial phase of target identification should leverage computational methods to generate a tractable list of high-probability candidate targets.[10] This in silico approach is cost-effective, rapid, and essential for narrowing the vast landscape of the human proteome to a manageable set for experimental validation.[8][11]

Strategy 1: Ligand-Based Virtual Screening

Causality: This method is predicated on the "similarity principle," which posits that structurally similar molecules are likely to have similar biological activities. By identifying known drugs or bioactive compounds that are structurally analogous to our query molecule, we can infer that our compound may interact with the same targets.

Protocol for Ligand-Based Screening:

-

Obtain Compound Structure: Generate a 2D or 3D representation of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid (e.g., as a SMILES string: COC1=CC=CC=C1CN2CCCCC2C(O)=O).

-

Select Database: Utilize a large-scale public database such as ChEMBL or PubChem, which contains millions of compounds with curated bioactivity data.[12]

-

Perform Similarity Search: Using the compound's structure as a query, perform a Tanimoto similarity search. This algorithm quantifies structural similarity on a scale of 0 (no similarity) to 1 (identical). Set a similarity threshold (e.g., >0.85) to retrieve the closest structural neighbors.

-

Data Mining and Analysis:

-

Extract the known biological targets for each of the retrieved similar compounds.

-

Aggregate and rank the targets based on the frequency of their appearance and the reported potency of the similar compounds.

-

Prioritize targets that appear for multiple distinct, yet similar, chemical series.

-

Data Presentation: The results of this analysis should be summarized in a table.

| Hypothetical Similar Compound | Similarity Score (Tanimoto) | Known Biological Target(s) | Reported Potency (e.g., IC50) |

| Compound A | 0.91 | GABA-A Receptor | 150 nM |

| Compound B | 0.88 | Monoacylglycerol Lipase (MAGL)[13] | 500 nM |

| Compound C | 0.86 | Carbonic Anhydrase IX[14] | 85 nM |

| Compound D | 0.85 | GABA-A Receptor | 220 nM |

Strategy 2: Structure-Based Virtual Screening (Reverse Docking)

Causality: While ligand-based methods rely on known data, structure-based methods can uncover novel interactions. Reverse docking computationally "fits" our query molecule into the 3D binding pockets of a large library of protein crystal structures.[11] A favorable binding energy score suggests a potential physical interaction. This is a powerful hypothesis-generation tool for finding both on-targets and potential off-targets.[11]

Protocol for Reverse Docking Workflow:

-

Ligand Preparation: Generate a low-energy 3D conformation of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. Assign appropriate atom types and partial charges using a tool like AutoDock Tools.

-

Target Library Selection: Select a library of 3D protein structures. This can be a broad library (e.g., all human proteins in the Protein Data Bank) or a focused library based on initial hypotheses (e.g., GPCRs, metabolic enzymes, kinases).

-

Docking Simulation: Use a validated docking program (e.g., AutoDock Vina, Glide) to systematically dock the prepared ligand into the binding site of each protein in the library.[11]

-

Scoring and Ranking: The software will calculate a binding affinity score (e.g., in kcal/mol) for the best-predicted pose in each protein. Rank the proteins from the most to least favorable binding score.

-

Pose Validation: Manually inspect the top-ranked poses. A plausible interaction is supported by hydrogen bonds, hydrophobic interactions, and shape complementarity with key residues in the binding pocket. Discard hits with high scores but poor interaction geometries.

Visualization: The reverse docking workflow can be visualized to clarify the process.

Part 3: Experimental Validation of Predicted Targets

Computational predictions are merely hypotheses; they must be confirmed through direct experimental evidence.[15] The validation process should be orthogonal, using multiple techniques to build a strong, self-validating case for a drug-target interaction.[9][15]

Method 1: In Vitro Binding Assays

Causality: The first and most crucial step is to confirm a direct physical interaction between the compound and the predicted protein target. Binding assays provide quantitative data on affinity (how tightly the compound binds) and kinetics (the rates of association and dissociation).

Protocol for Surface Plasmon Resonance (SPR):

SPR is a label-free technology that measures binding events in real-time.

-

System Preparation:

-

Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

-

Prepare running buffers (e.g., HBS-EP+) and regeneration solutions specific to the target protein.

-

-

Target Immobilization:

-

Activate the sensor surface using a mixture of EDC/NHS.

-

Inject the purified target protein at a suitable concentration (e.g., 10-50 µg/mL) in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0) to covalently link it to the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine. A reference flow cell should be prepared similarly but without the protein to subtract non-specific binding.

-

-

Binding Analysis:

-

Prepare a dilution series of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in running buffer (e.g., ranging from 100 nM to 100 µM). Include a buffer-only (zero concentration) sample.

-

Inject each concentration of the compound over the target and reference flow cells for a set association time, followed by a buffer-only flow for a set dissociation time.

-

After each cycle, inject the regeneration solution to remove any bound compound and prepare the surface for the next injection.

-

-

Data Analysis:

-

Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.

-

Fit the resulting sensorgrams to an appropriate kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD). A lower KD value indicates higher binding affinity.

-

Visualization of SPR Workflow:

Method 2: Cell-Based Functional Assays

Causality: Confirming binding is necessary but not sufficient. A true drug-target interaction should result in a measurable functional consequence in a biological system. Cell-based assays are designed to measure the modulation of the target's activity or its downstream signaling pathway. The choice of assay is entirely dependent on the nature of the validated target.

Example Protocol: cAMP Assay for a Predicted GPCR Target:

If the validated binding partner is a G-protein coupled receptor (GPCR), a cAMP assay can determine if the compound acts as an agonist or antagonist.

-

Cell Culture: Culture a cell line engineered to overexpress the target GPCR (e.g., HEK293 or CHO cells). Seed the cells into a 96- or 384-well plate and grow to ~80-90% confluency.

-

Agonist Mode:

-

Treat the cells with a dose-response curve of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid.

-

Incubate for a specified time (e.g., 30 minutes) at 37°C.

-

-

Antagonist Mode:

-

Pre-incubate the cells with a dose-response curve of the compound for a set time (e.g., 15 minutes).

-

Add a known agonist for the GPCR at its EC80 concentration (the concentration that gives 80% of its maximal effect) to all wells.

-

Incubate for a further specified time (e.g., 30 minutes) at 37°C.

-

-

Cell Lysis and Detection:

-

Lyse the cells according to the assay kit manufacturer's instructions (e.g., HTRF, AlphaLISA, or ELISA-based kits).

-

Perform the detection step to quantify the intracellular concentration of cyclic AMP (cAMP).

-

-

Data Analysis:

-

Plot the cAMP signal against the log of the compound concentration.

-

For agonist mode, fit the data to a sigmoidal dose-response curve to calculate the EC50 (potency) and Emax (efficacy).

-

For antagonist mode, calculate the IC50 (the concentration that inhibits 50% of the agonist response).

-

Visualization of a Modulated Signaling Pathway:

Part 4: Conclusion and Future Directions

This guide outlines a systematic, multi-faceted strategy for identifying the biological targets of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. The process begins with broad, computational screening to generate informed hypotheses, which are then rigorously tested through direct binding and functional assays. This integrated approach ensures that resources are focused on the most promising candidates and builds a robust, self-validating body of evidence.

Upon successful validation of a target, future work would involve elucidating the precise binding mode through techniques like X-ray crystallography, expanding the analysis to secondary and off-target screening panels to assess selectivity, and initiating structure-activity relationship (SAR) studies to optimize the compound's potency and pharmacokinetic properties.

References

-

He, L., et al. (2021). Pipecolic acid in microbes: biosynthetic routes and enzymes. Applied Microbiology and Biotechnology. Available at: [Link]

-

Navarova, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. The Plant Cell. Available at: [Link]

-

Trivedi, D., et al. (2025). Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity. Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]

-

Yuan, X., et al. (2021). Depression and anxiety in patients with active ulcerative colitis: crosstalk of gut microbiota, metabolomics and proteomics. Gut Microbes. Available at: [Link]

-

Wikipedia. (n.d.). Pipecolic acid. Available at: [Link]

-

Navarova, H., et al. (2012). Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity. PubMed Central. Available at: [Link]

-

Kappe, T., et al. (2002). The 4-Methoxybenzyl (PMB) Function as a Versatile Protecting Group in the Synthesis of N-Unsubstituted Pyrazolones. ResearchGate. Available at: [Link]

-

PubChem. (n.d.). Pipecolic Acid. Available at: [Link]

-

Mishra, A., et al. (2024). Validation guidelines for drug-target prediction methods. Briefings in Bioinformatics. Available at: [Link]

-

Azuaje, F. J. (2021). In silico Methods for Identification of Potential Therapeutic Targets. PubMed Central. Available at: [Link]

-

Chen, Y., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI. Available at: [Link]

-

Wang, Y., et al. (2021). A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb. National Institutes of Health. Available at: [Link]

-

Chan, H., et al. (2023). The Art of Finding the Right Drug Target: Emerging Methods and Strategies. PubMed Central. Available at: [Link]

-

Al-Sha'er, M. A., et al. (2023). Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners. arXiv. Available at: [Link]

-

Oany, A. R., et al. (2019). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics. Available at: [Link]

-

Owa, T., et al. (2007). A p-methoxybenzyl (PMB) protection/deprotection approach toward the synthesis of 5-phenoxy-4-chloro-N-(aryl/alkyl) thiophene-2-sulfonamides. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Known experimental techniques to identify drug targets. Available at: [Link]

-

Wang, Y., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. MDPI. Available at: [Link]

-

University of Pisa. (n.d.). Design, synthesis and biological evaluation of second-generation benzoylpiperidine derivatives as reversible monoacylglycerol lipase (MAGL) inhibitors. Available at: [Link]

-

Total Synthesis. (n.d.). PMB Protecting Group: PMB Protection & Deprotection Mechanism. Available at: [Link]

-

B. G. (2014). Molecular Target Validation in preclinical drug discovery. Drug Target Review. Available at: [Link]

-

PubChem. (n.d.). Pipecolic acid, (-)-. Available at: [Link]

-

Wang, Y., et al. (2022). (PDF) In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. ResearchGate. Available at: [Link]

-

Wuts, P. G. M. (2011). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PubMed Central. Available at: [Link]

-

Oh, S., et al. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors. ResearchGate. Available at: [Link]_

-

Li, Y., et al. (2024). Molecular Dynamics and Experimental Validation of Natural Products from Chuanxiong Rhizoma as VEGFR2 Inhibitors for nAMD Therapy. ACS Omega. Available at: [Link]

-

Golm Metabolome Database. (n.d.). Synonyms of Piperidine-2-carboxylic acid. Available at: [Link]

-

Stojković, D., et al. (2020). Biologically Active Compounds of Plants: Structure-Related Antioxidant, Microbiological and Cytotoxic Activity of Selected Carboxylic Acids. MDPI. Available at: [Link]

-

Farooq, M., et al. (2022). Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies. PubMed Central. Available at: [Link]

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. Pipecolic Acid, an Endogenous Mediator of Defense Amplification and Priming, Is a Critical Regulator of Inducible Plant Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pipecolic acid: A positive regulator of systemic acquired resistance and plant immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. mdpi.com [mdpi.com]

- 6. A Novel Methoxybenzyl 5-Nitroacridone Derivative Effectively Triggers G1 Cell Cycle Arrest in Chronic Myelogenous Leukemia K562 Cells by Inhibiting CDK4/6-Mediated Phosphorylation of Rb - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Inflammatory, Analgesic and Antioxidant Potential of New (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanals and Their Corresponding Carboxylic Acids through In Vitro, In Silico and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. [2412.11137] Decoding Drug Discovery: Exploring A-to-Z In silico Methods for Beginners [arxiv.org]

- 11. academic.oup.com [academic.oup.com]

- 12. Pipecolic Acid | C6H11NO2 | CID 849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. arpi.unipi.it [arpi.unipi.it]

- 14. researchgate.net [researchgate.net]

- 15. tandfonline.com [tandfonline.com]

Preliminary Cytotoxicity Screening of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive framework for the preliminary in vitro cytotoxicity screening of the novel compound, 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. Piperidine derivatives are a significant class of heterocyclic compounds with a wide range of pharmacological activities, including potential anticancer properties.[1][2][3] The initial evaluation of a compound's effect on cell viability is a critical step in the drug discovery pipeline.[4][5] This document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies for assessing the cytotoxic potential of this specific piperidine derivative. The methodologies described herein are designed to establish a foundational understanding of the compound's activity, guiding further preclinical development. We will focus on two robust and widely adopted cytotoxicity assays: the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which assesses membrane integrity.[6][7]

Introduction: The Rationale for Cytotoxicity Screening

The journey of a novel chemical entity from synthesis to a potential therapeutic agent is a meticulous process, with safety and efficacy being the paramount considerations.[4] Cytotoxicity screening serves as an essential early-stage filter in this process, providing critical insights into how a compound interacts with living cells.[8] Specifically, these assays help to:

-

Identify potential therapeutic candidates: For indications such as oncology, the primary goal is to identify compounds that are toxic to cancer cells.[3]

-

Establish a preliminary safety profile: By testing on non-cancerous cell lines, we can gauge the compound's general toxicity to healthy cells and determine a potential therapeutic window.[9]

-

Determine dose-response relationships: Cytotoxicity assays are crucial for calculating the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[10][11] This value represents the concentration of a drug required to inhibit a biological process by 50% and is fundamental for comparing the efficacy of different compounds.[12][13]

1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid belongs to the piperidine class of compounds, many of which have demonstrated significant biological activity.[14] Therefore, a systematic evaluation of its cytotoxic profile is a logical and necessary step in its preclinical assessment.

Foundational Assays for Cytotoxicity Assessment

A multi-faceted approach to cytotoxicity testing is recommended to obtain a comprehensive understanding of a compound's effects on cells. Here, we detail two complementary assays:

The MTT Assay: A Measure of Metabolic Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that provides an indication of cell viability by measuring the metabolic activity of a cell population.[6][15] The core principle lies in the ability of NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria of living cells, to reduce the yellow, water-soluble MTT salt into a purple, insoluble formazan product.[16] The amount of formazan produced is directly proportional to the number of metabolically active, and therefore viable, cells.[6][15]

The LDH Assay: An Indicator of Membrane Integrity

The Lactate Dehydrogenase (LDH) assay is another cornerstone of cytotoxicity testing that functions on a different principle: the integrity of the cell membrane.[7][17] LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis or late-stage apoptosis.[18][19] The assay quantitatively measures the amount of LDH released, which is directly proportional to the number of dead or membrane-compromised cells.[20]

By employing both the MTT and LDH assays, we can gain a more nuanced understanding of the compound's effects. For instance, a compound might inhibit metabolic activity (a decrease in the MTT signal) without causing immediate cell lysis (no significant increase in the LDH signal), suggesting a cytostatic rather than a cytotoxic effect.[21]

Experimental Design and Protocols

Materials and Reagents

-

Cell Lines:

-

Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Test Compound: 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid, dissolved in Dimethyl Sulfoxide (DMSO) to create a stock solution.

-

MTT Assay Reagents: MTT solution (5 mg/mL in PBS), and a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[16]

-

LDH Assay Kit: A commercially available kit containing the necessary reagents (e.g., substrate mix, assay buffer).[19]

-

Control Compounds:

-

Vehicle Control: DMSO at the same concentration used to dissolve the test compound.

-

Positive Control (for cytotoxicity): Doxorubicin or another known cytotoxic agent.

-

-

Other: 96-well cell culture plates, phosphate-buffered saline (PBS), and a microplate reader.

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

Caption: Experimental workflow for cytotoxicity screening.

Step-by-Step Protocol: MTT Assay

-

Cell Seeding: Seed MCF-7 and HEK293 cells into separate 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[15] Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.[15]

-

Compound Treatment: Prepare a serial dilution of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid in culture medium. A typical concentration range for initial screening is 0.1, 1, 10, 50, and 100 µM. Remove the old medium from the cells and add 100 µL of the medium containing the test compound, vehicle control, or positive control.

-

Incubation: Incubate the plates for 24 or 48 hours at 37°C and 5% CO₂. The incubation time can be varied to assess time-dependent effects.

-

MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL) to each well and incubate for another 3-4 hours at 37°C.[1][22]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[15][22]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Step-by-Step Protocol: LDH Assay

-

Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

-

Supernatant Collection: After the incubation period, carefully collect a portion of the cell culture supernatant (e.g., 50 µL) from each well without disturbing the cells.[23]

-

LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH assay reagents according to the manufacturer's instructions.[20][23] This typically involves adding a substrate mix and incubating at room temperature for a specified time (e.g., 30 minutes).[20]

-

Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.[7][23]

Data Analysis and Interpretation

Calculation of Cell Viability and Cytotoxicity

MTT Assay: The percentage of cell viability is calculated using the following formula:

% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

LDH Assay: The percentage of cytotoxicity is calculated based on a low control (spontaneous LDH release from untreated cells) and a high control (maximum LDH release from cells treated with a lysis buffer provided in the kit).

% Cytotoxicity = [(Absorbance of Treated Cells - Absorbance of Low Control) / (Absorbance of High Control - Absorbance of Low Control)] x 100

Determination of IC50 Value

The IC50 value is determined by plotting the percentage of cell viability (or inhibition) against the logarithm of the compound concentration.[10] A non-linear regression analysis is then used to fit the data to a sigmoidal dose-response curve, from which the IC50 value can be interpolated.[10]

Hypothetical Data Presentation

The following table summarizes hypothetical results from the preliminary cytotoxicity screening of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid.

| Cell Line | Assay | IC50 (µM) |

| MCF-7 | MTT | 25.5 |

| LDH | 45.2 | |

| HEK293 | MTT | > 100 |

| LDH | > 100 |

Data are presented as the mean of three independent experiments.

Interpretation of Results

Based on the hypothetical data:

-

The compound exhibits moderate cytotoxicity against the MCF-7 cancer cell line, with an IC50 of 25.5 µM in the MTT assay.

-

The higher IC50 value in the LDH assay (45.2 µM) for MCF-7 cells suggests that at lower concentrations, the compound may be inhibiting metabolic activity or proliferation (cytostatic effect) rather than causing immediate cell death.[21]

-

The compound shows significantly lower toxicity towards the non-cancerous HEK293 cell line (IC50 > 100 µM), indicating a degree of selectivity for the cancer cells. This is a desirable characteristic for a potential anti-cancer agent.[9]

Mechanistic Insights and Future Directions

The preliminary cytotoxicity data provides a foundation for further investigation. The discrepancy between the MTT and LDH assay results for the MCF-7 cell line warrants a deeper look into the mechanism of cell death.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. nebiolab.com [nebiolab.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 7. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 8. emmainternational.com [emmainternational.com]

- 9. researchgate.net [researchgate.net]

- 10. clyte.tech [clyte.tech]

- 11. The Importance of IC50 Determination | Visikol [visikol.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and cytotoxic activity of some derivatives of alkyl piperidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. clyte.tech [clyte.tech]

- 16. broadpharm.com [broadpharm.com]

- 17. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

- 19. LDH cytotoxicity assay [protocols.io]

- 20. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]

- 21. researchgate.net [researchgate.net]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 23. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Stability and Degradation of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid

Abstract

This technical guide provides an in-depth analysis of the chemical stability and potential degradation pathways of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the molecule's inherent structural liabilities, predict its degradation under various stress conditions, and provide detailed protocols for conducting forced degradation studies. Furthermore, this guide outlines the development and validation of a stability-indicating analytical method, a critical component for ensuring product quality, safety, and efficacy. By explaining the causality behind experimental choices and grounding all claims in authoritative references, this whitepaper serves as a robust resource for anticipating and mitigating stability challenges in the pharmaceutical development lifecycle.

Chapter 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a molecule's stability begins with a detailed analysis of its structure and physicochemical characteristics. The inherent reactivity of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid is dictated by the interplay of its constituent functional groups.

Chemical Structure and Functional Group Analysis

The compound, with a molecular formula of C14H19NO3 and a molecular weight of 249.31 g/mol , possesses several key functional groups that represent potential sites for chemical degradation.[1] These include a tertiary amine, a benzyl ether, a carboxylic acid, and an N-benzyl linkage.

Caption: Structure of 1-(2-Methoxy-benzyl)-piperidine-2-carboxylic acid.

Physicochemical Properties

A summary of key physicochemical properties is crucial for designing experiments, particularly for developing analytical methods.

| Property | Value | Source/Rationale |

| Molecular Formula | C₁₄H₁₉NO₃ | [1] |

| Molecular Weight | 249.31 | [1] |

| pKa (Predicted) | ~3.5 (Carboxylic Acid), ~8.5 (Tertiary Amine) | Predicted based on analogous structures. The carboxylic acid is acidic, while the tertiary amine is basic. |

| LogP (Predicted) | ~2.5 - 3.0 | Predicted; indicates moderate lipophilicity. |

| Appearance | White or colorless solid. | Based on the parent compound, pipecolic acid.[2] |

| Storage Temp. | Room Temperature | [3] |

Rationale for Stability Concern: Linking Functional Groups to Potential Degradation

The presence of multiple reactive functional groups makes the molecule susceptible to degradation through several mechanisms.

-

Tertiary Amine & N-Benzyl Linkage: This site is a primary target for oxidative degradation . The initial step often involves the formation of an amine radical, which can subsequently lead to N-dealkylation (cleavage of the benzyl group) or oxidation of the piperidine ring.[4][5]

-

Benzyl Ether: The methoxy group on the aromatic ring is an ether linkage. While generally stable, benzyl ethers are susceptible to cleavage under strongly acidic conditions and oxidative stress.[6] Autoxidation of benzyl ethers can lead to the formation of aldehydes and benzoates. The electron-donating nature of the methoxy group may also increase the aromatic ring's susceptibility to oxidation.

-

Photostability: Molecules with aromatic ether moieties can be sensitive to light. The primary photochemical event is often the scission of the C-O bond, leading to radical-mediated degradation pathways. The presence of the aromatic ring suggests that the molecule may absorb UV radiation, making it a candidate for photodegradation.[7]

-

Thermal Stress: While the core structure is relatively robust, the carboxylic acid group could potentially undergo decarboxylation at elevated temperatures.

Chapter 2: Predicted Degradation Pathways

Based on the functional group analysis, we can postulate several key degradation pathways. These hypotheses form the basis for designing forced degradation studies aimed at confirming these routes and identifying the resulting degradants.

Oxidative Degradation

Oxidation is predicted to be a major degradation pathway. The tertiary amine is the most likely site of initial attack by oxidizing agents (e.g., hydrogen peroxide, atmospheric oxygen).

Caption: Predicted oxidative degradation pathways.

The primary oxidative pathways include:

-

N-Oxidation: Formation of the corresponding N-oxide, a common metabolic and degradation route for tertiary amines.

-

N-Debenzylation: Oxidative cleavage of the bond between the nitrogen and the benzylic carbon. This is a very common pathway for N-benzyl amines and would yield two primary degradants: piperidine-2-carboxylic acid and 2-methoxybenzaldehyde .[8][9]

-

Ether Cleavage: The benzyl ether linkage can be oxidized, leading to O-dealkylation and the formation of a phenolic derivative.

Hydrolytic and Photolytic Degradation

-

Hydrolysis: The molecule is expected to be relatively stable to hydrolysis under neutral and mild acidic/basic conditions. However, under forcing conditions (strong acid or base at elevated temperatures), cleavage of the benzyl ether is possible.[6] The amide and ester linkers found in many drugs are absent here, suggesting greater hydrolytic stability.

-

Photolysis: Exposure to UV light, particularly in solution, can induce degradation. The aromatic ether is a known chromophore that can absorb light energy.[7] The most likely pathway is homolytic cleavage of the benzyl-oxygen or the benzyl-nitrogen bond, initiating a free-radical cascade that can lead to a complex mixture of degradants.

Chapter 3: Design of Forced Degradation Studies

Forced degradation (or stress testing) is essential to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of analytical methods.[10] The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify degradants without destroying the molecule entirely.[11]

Experimental Design and Justification

The choice of stress conditions is designed to cover the most probable degradation routes.[10]

| Stress Condition | Reagent/Condition | Rationale |